molecular formula C13H17ClN2 B565550 Tetrahydrozoline-d4 Hydrochloride CAS No. 1246814-66-3

Tetrahydrozoline-d4 Hydrochloride

Cat. No.: B565550
CAS No.: 1246814-66-3
M. Wt: 240.767
InChI Key: BJORNXNYWNIWEY-JRWKTVICSA-N
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Description

Tetrahydrozoline-d4 Hydrochloride is a deuterium-labeled derivative of Tetrahydrozoline Hydrochloride. It is an imidazoline derivative and acts as an alpha-adrenergic agonist, causing vasoconstriction. This compound is widely used in scientific research, particularly in the study of nasal and conjunctival congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrozoline-d4 Hydrochloride involves the incorporation of deuterium into the Tetrahydrozoline Hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrozoline-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Tetrahydrozoline-d4 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Tetrahydrozoline-d4 Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved include the activation of G-protein-coupled receptors (GPCRs) that regulate vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrozoline-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .

Properties

IUPAC Name

4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORNXNYWNIWEY-JRWKTVICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-66-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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